Butyl[(4-ethylphenyl)methyl]amine
Description
Butyl[(4-ethylphenyl)methyl]amine is a secondary amine characterized by a butyl group attached to a nitrogen atom, which is further bonded to a benzyl moiety substituted with a 4-ethylphenyl group. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMKKAAODJPQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Butyl[(4-ethylphenyl)methyl]amine is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction of 4-ethylbenzaldehyde with butylamine in the presence of sodium cyanoborohydride (NaBH3CN) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-ethylphenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: New amine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Butyl[(4-ethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl[(4-ethylphenyl)methyl]amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Butyl[(4-ethylphenyl)methyl]amine with three structurally related amines:
Key Observations :
- Lipophilicity : The ethyl group in this compound increases hydrophobicity compared to methoxy (polar) or methylsulfanyl (moderately polar) substituents in analogs. This may enhance blood-brain barrier penetration relative to 4-EA-NBOMe or the compound in .
- Backbone Flexibility : The butyl chain in the target compound provides greater conformational flexibility than the rigid propane-2-amine backbone of 4-EA-NBOMe or the unsaturated butenyl group in .
This compound
No direct studies on its biological activity are cited in the evidence. However, structurally similar benzylamines (e.g., NBOMe derivatives) are known to interact with serotonin receptors (e.g., 5-HT₂A) .
4-EA-NBOMe
- Activity: Potent psychoactive agonist at 5-HT₂A receptors, linked to hallucinogenic effects.
- Metabolism : Undergoes extensive hepatic metabolism in rats and human liver S9 incubates, producing 69 metabolites via pathways such as:
- N-Dealkylation
- O-Demethylation
- Hydroxylation of the ethyl or aromatic groups.
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine
- Activity: Not explicitly stated, but the unsaturated butenyl group may confer reactivity in catalytic hydrogenation or cyclization reactions.
- Metabolism : Likely undergoes oxidation at the double bond or demethylation of the methoxy group.
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
- Activity : Methylsulfanyl groups are often associated with antioxidant or enzyme-inhibitory properties, though specific data are unavailable.
Biological Activity
Butyl[(4-ethylphenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of alkylamines, characterized by a butyl group attached to a phenyl ring with an ethyl substituent. The chemical structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including gram-positive and gram-negative bacteria. In vitro tests demonstrated that certain derivatives inhibited bacterial growth effectively, suggesting that this compound may share similar antimicrobial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Staphylococcus aureus | 0.05 μg/mL |
| 5b | Escherichia coli | 0.02 μg/mL |
| 5c | Pseudomonas aeruginosa | 0.03 μg/mL |
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in several studies. It has been found to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.
- Free Radical Scavenging Effect : In a study, compounds related to this compound showed up to 85% scavenging activity at concentrations of 3 ppm , indicating a strong antioxidant potential.
3. Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | <2 |
| HepG2 (Liver Cancer) | <1 |
| A549 (Lung Cancer) | <3 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to interact with cell membranes, disrupting cellular functions in target cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of alkylamine derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting the potential role of this compound as a lead compound in antibiotic development.
- Antioxidant Properties : Research involving oxidative stress models indicated that compounds related to this compound significantly reduced oxidative damage in cellular assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
